
3-(4-Nitrophenoxy)-1-propanamine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrophenoxy)-1-propanamine HCl is an organic compound that belongs to the class of nitrophenyl ethers It is characterized by the presence of a nitrophenoxy group attached to a propanamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenoxy)-1-propanamine HCl typically involves the nucleophilic substitution reaction of 4-nitrophenol with 3-chloropropanamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of polymer-supported reagents can facilitate the separation and purification processes.
化学反応の分析
Types of Reactions
3-(4-Nitrophenoxy)-1-propanamine HCl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: The major product is 3-(4-Aminophenoxy)-1-propanamine.
Reduction: The major product is 3-(4-Aminophenoxy)-1-propanamine.
Substitution: The major products depend on the electrophile used, resulting in various substituted amine derivatives.
科学的研究の応用
3-(4-Nitrophenoxy)-1-propanamine HCl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
作用機序
The mechanism of action of 3-(4-Nitrophenoxy)-1-propanamine HCl involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The amine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
4-(4-Nitrophenoxy)phenyl derivatives: These compounds share the nitrophenoxy group but differ in the attached functional groups.
4-Nitrophenyl chloroformate derivatives: These compounds have similar reactivity due to the presence of the nitrophenyl group.
4-(2-Nitrophenoxy)benzamide derivatives: These compounds have similar structural features and potential biological activities.
Uniqueness
3-(4-Nitrophenoxy)-1-propanamine HCl is unique due to the presence of both the nitrophenoxy and propanamine groups, which confer specific reactivity and biological activity
特性
CAS番号 |
100840-64-0 |
|---|---|
分子式 |
C9H13ClN2O3 |
分子量 |
232.66 g/mol |
IUPAC名 |
3-(4-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13;/h2-5H,1,6-7,10H2;1H |
InChIキー |
BLCCRXVDPAKRKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


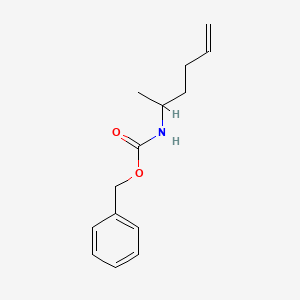
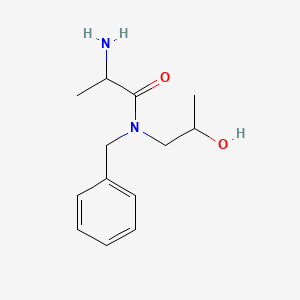
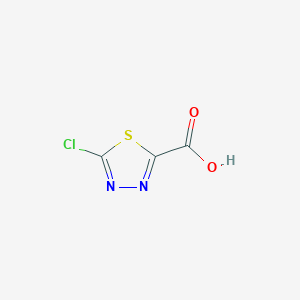

![tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15124270.png)
![(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15124275.png)
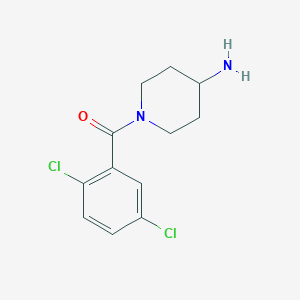
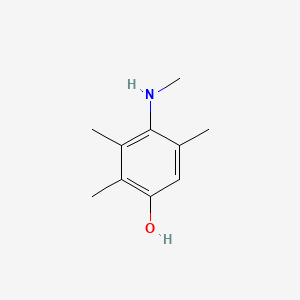
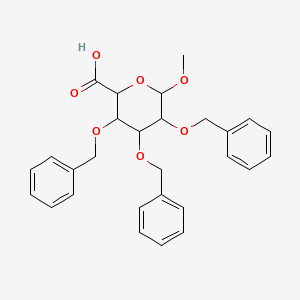
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B15124304.png)
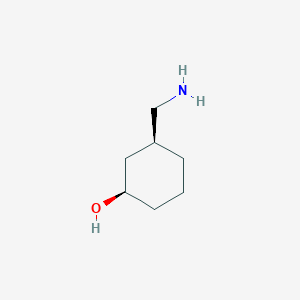
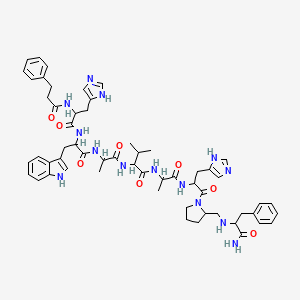
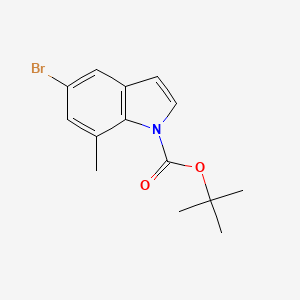
![N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15124329.png)
